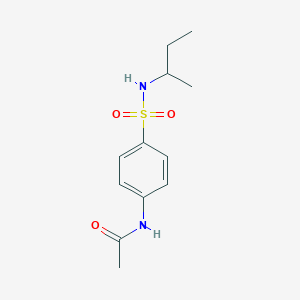
5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, a process that is essential for cancer cell metabolism. BPTES has gained significant attention in the scientific community due to its potential as an anti-cancer drug and its ability to selectively target cancer cells.
Mécanisme D'action
5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide works by binding to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP, which is essential for cancer cell survival. The inhibition of glutaminase also leads to an increase in reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been shown to have a significant impact on cancer cell metabolism. It has been shown to decrease the levels of glutamate and increase the levels of glutamine in cancer cells. This leads to a decrease in ATP production and an increase in reactive oxygen species, which can induce apoptosis in cancer cells. 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has also been shown to decrease tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is its selectivity for cancer cells that rely on glutaminase for their metabolism. This makes it a potentially less toxic alternative to traditional chemotherapy drugs. However, one of the limitations of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is its low solubility, which can make it difficult to administer in vivo. Additionally, 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has a short half-life, which can limit its effectiveness as an anti-cancer drug.
Orientations Futures
There are several future directions for research on 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. One area of research is the development of more potent and selective inhibitors of glutaminase. Another area of research is the identification of biomarkers that can predict which cancer cells will be sensitive to 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. Additionally, research is needed to determine the optimal dosing and administration of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide for cancer therapy. Finally, there is a need for clinical trials to determine the safety and efficacy of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in humans.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide involves several steps, including the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-morpholinylsulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 4-methylphenylamine to form the corresponding sulfonamide. Finally, the sulfonamide is reacted with the appropriate amine to form 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide.
Applications De Recherche Scientifique
5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to selectively target cancer cells that rely on glutaminase for their metabolism, while sparing normal cells. This makes it an attractive candidate for cancer therapy, as it has the potential to be less toxic than traditional chemotherapy drugs.
Propriétés
Nom du produit |
5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C16H17BrN2O4S2 |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
5-bromo-N-(4-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H17BrN2O4S2/c1-11-2-4-12(5-3-11)18-16(20)13-10-14(15(17)24-13)25(21,22)19-6-8-23-9-7-19/h2-5,10H,6-9H2,1H3,(H,18,20) |
Clé InChI |
ZDUSXUZUDRAZTD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)Br)S(=O)(=O)N3CCOCC3 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)Br)S(=O)(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)






![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)





